8-Bromo-2-chloro-6-fluoroquinazolin-4-amine

Catalog No.
S13555894
CAS No.
M.F
C8H4BrClFN3
M. Wt
276.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine

Product Name

8-Bromo-2-chloro-6-fluoroquinazolin-4-amine

IUPAC Name

8-bromo-2-chloro-6-fluoroquinazolin-4-amine

Molecular Formula

C8H4BrClFN3

Molecular Weight

276.49 g/mol

InChI

InChI=1S/C8H4BrClFN3/c9-5-2-3(11)1-4-6(5)13-8(10)14-7(4)12/h1-2H,(H2,12,13,14)

InChI Key

LZTHWRUGCIKPPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)F

8-Bromo-2-chloro-6-fluoroquinazolin-4-amine is a synthetic compound with the molecular formula C8H4BrClFN3C_8H_4BrClFN_3 and a molecular weight of approximately 276.49 g/mol. It belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The compound features three halogen substituents: bromine at the 8-position, chlorine at the 2-position, and fluorine at the 6-position, which contribute to its unique chemical properties and potential biological activities. Its IUPAC name reflects these structural features, and it is classified under various identifiers such as CAS Number 956100-62-2 and PubChem ID 13785877.

Due to its halogen substituents:

  • Substitution Reactions: The bromine, chlorine, and fluorine atoms can be replaced by nucleophiles like sodium azide or potassium thiocyanate, leading to new derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation with agents like hydrogen peroxide or reduction using sodium borohydride, altering its functional groups.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura or Heck reactions, facilitated by palladium catalysts, allowing for the formation of complex organic structures.

These reactions are essential for modifying the compound's properties for various applications in medicinal chemistry and materials science.

The biological activity of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine has been explored primarily in the context of medicinal chemistry. It has shown potential as a pharmacophore for developing new drugs targeting cancer and infectious diseases. The compound may exert its effects through inhibition of specific enzymes or receptors involved in disease pathways. Additionally, it serves as a valuable probe for studying biological pathways and molecular interactions, making it significant in both therapeutic and research settings .

The synthesis of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine typically involves multi-step reactions starting from readily available precursors:

  • Formation of the Quinazoline Core: This is achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
  • Halogenation: The introduction of bromine, chlorine, and fluorine is performed using halogenating agents such as N-bromosuccinimide (NBS) for bromination, thionyl chloride (SOCl2) for chlorination, and Selectfluor for fluorination.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure high yield and purity .

8-Bromo-2-chloro-6-fluoroquinazolin-4-amine has diverse applications across various fields:

  • Medicinal Chemistry: It is investigated as a potential drug candidate for treating various cancers and infectious diseases due to its biological activity.
  • Biological Studies: The compound serves as a tool for probing biological pathways and understanding molecular interactions.
  • Materials Science: It may be utilized in synthesizing novel materials with unique electronic and optical properties .

Interaction studies involving 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine focus on its binding affinity to various biological targets. Research indicates that it may interact with specific enzymes or receptors, influencing cellular pathways relevant to disease mechanisms. These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine. Here are some notable examples:

Compound NameSimilarityKey Differences
2-Chloro-6-fluoroquinazolin-4-amine0.81Lacks bromine substitution; only chlorine and fluorine present.
8-Bromo-6-fluoroquinazolin-4-amine0.79Chlorine at position 2 is absent; retains bromine and fluorine.
8-Bromo-2-chloroquinazolin-4-amine0.75Similar structure but lacks fluorine at position 6; only bromine and chlorine present.
6-Bromo-2-chloroquinazolin-4-amine0.88Different halogen positioning; retains similar reactivity due to bromine presence.
7-Bromo-2-chloroquinazolin-4-amine0.88Similar halogen substitutions but different positioning affecting reactivity.

The uniqueness of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine lies in its specific combination of halogens at defined positions, which may confer distinct chemical reactivity and biological activity compared to its analogs .

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

274.92612 g/mol

Monoisotopic Mass

274.92612 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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